(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone
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Overview
Description
The compound (4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE is a complex organic molecule featuring a benzodioxole core with bromine and methoxy substituents, as well as an oxiranyl group attached to a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves multiple steps, including the formation of the benzodioxole core, bromination, and subsequent functionalization with methoxy groups. The oxiranyl group is introduced through epoxidation reactions. Common reagents used in these steps include bromine, methanol, and epoxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole core but lacking the bromine and methoxy substituents.
3,4-Dimethoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
The uniqueness of (4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H19BrO8 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C20H19BrO8/c1-23-10-6-5-9(7-11(10)24-2)15-18(29-15)14(22)12-13(21)17-20(28-8-27-17)19(26-4)16(12)25-3/h5-7,15,18H,8H2,1-4H3 |
InChI Key |
CIBNEMZCWYHNPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=C(C(=C4C(=C3Br)OCO4)OC)OC)OC |
Origin of Product |
United States |
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